2-chloro-6-methyl-N-(2-phenoxyethanesulfonyl)pyridine-4-carboxamide
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Overview
Description
2-chloro-6-methyl-N-(2-phenoxyethanesulfonyl)pyridine-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring substituted with chlorine, methyl, and carboxamide groups, as well as a phenoxyethanesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methyl-N-(2-phenoxyethanesulfonyl)pyridine-4-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-6-methylpyridine.
Introduction of the Carboxamide Group: This step involves the reaction of the pyridine derivative with a suitable amine, such as 2-phenoxyethanesulfonamide, under conditions that promote amide bond formation.
Chlorination and Methylation: Chlorination and methylation of the pyridine ring can be achieved using reagents like thionyl chloride and methyl iodide, respectively.
Final Coupling Reaction: The final step involves coupling the pyridine derivative with 2-phenoxyethanesulfonyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyethanesulfonyl moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine under conditions using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It may serve as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 2-chloro-6-methyl-N-(2-phenoxyethanesulfonyl)pyridine-4-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it might inhibit a specific enzyme by binding to its active site, thereby blocking its activity. The phenoxyethanesulfonyl group could play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-methylpyridine-4-carboxamide: Lacks the phenoxyethanesulfonyl group, which may reduce its potency and specificity.
N-(2-phenoxyethanesulfonyl)pyridine-4-carboxamide: Lacks the chlorine and methyl groups, potentially altering its reactivity and binding properties.
Uniqueness
2-chloro-6-methyl-N-(2-phenoxyethanesulfonyl)pyridine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-chloro-6-methyl-N-(2-phenoxyethylsulfonyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-11-9-12(10-14(16)17-11)15(19)18-23(20,21)8-7-22-13-5-3-2-4-6-13/h2-6,9-10H,7-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZKHAPOWFPLLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(=O)NS(=O)(=O)CCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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